GI-530159

Description

Properties

IUPAC Name |

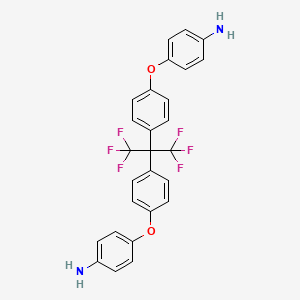

4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLMWQDRYZAENA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3071987 |

Source

|

| Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69563-88-8 |

Source

|

| Record name | 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69563-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069563888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3071987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Agonistic Action of GI-530159 on TREK-1 Potassium Channels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of GI-530159, a selective activator of the TWIK-related potassium channel-1 (TREK-1). TREK-1, a member of the two-pore domain potassium (K2P) channel family, is a key regulator of neuronal excitability and is implicated in pain perception, mood disorders, and neuroprotection.[1] GI-530159 has emerged as a valuable pharmacological tool for studying the physiological roles of TREK-1 and as a potential lead compound for the development of novel therapeutics.[2] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of GI-530159's interaction with TREK-1 channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Direct Channel Activation

GI-530159 functions as a direct activator of TREK-1 channels.[3] This interaction leads to an increase in the open probability of the channel, resulting in an augmented outward potassium current.[4] The enhanced potassium efflux hyperpolarizes the cell membrane, making neurons less excitable and reducing the frequency of action potential firing.[2][3] This fundamental mechanism underlies the observed physiological effects of GI-530159, such as the reduction of dorsal root ganglion (DRG) neuron excitability, which is a key factor in its potential analgesic properties.[2][3]

While the precise binding site of GI-530159 on the TREK-1 channel has not been definitively elucidated, structural studies of other small molecule TREK-1 activators, such as ML335 and ML402, have revealed a cryptic binding pocket near the selectivity filter. These molecules act as "molecular wedges," stabilizing the open conformation of the channel's C-type gate. It is hypothesized that GI-530159 may engage with a similar allosteric site to exert its agonistic effect.

Quantitative Analysis of GI-530159 Activity

The potency and selectivity of GI-530159 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Cell Line | Reference |

| EC50 | 0.76 µM | ⁸⁶Rb Efflux Assay | CHO-hTREK-1 | [2][5] |

| EC50 | 0.8 µM | ⁸⁶Rb Efflux Assay | Recombinant hTREK-1 | [2][6] |

| EC50 | 0.9 µM | Electrophysiology | Recombinant hTREK-1 | [2][6] |

Table 1: Potency of GI-530159 on Human TREK-1 Channels

| Channel | Effect of GI-530159 (1 µM or 10 µM) | Reference |

| TREK-1 | Activation | [2] |

| TREK-2 | Activation | [2] |

| TRAAK | No significant effect | [2] |

| TASK3 | No significant effect | [2] |

Table 2: Selectivity Profile of GI-530159

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the protocols for the key experiments used to characterize the mechanism of action of GI-530159.

⁸⁶Rb Efflux Assay

This assay provides a functional measure of potassium channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Cell Culture and ⁸⁶Rb⁺ Loading:

-

Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK-1) are cultured in appropriate media.

-

Cells are seeded into 96-well plates and grown to confluence.

-

The growth medium is replaced with a loading buffer containing ⁸⁶RbCl and incubated to allow for cellular uptake of the radioisotope.

Compound Incubation and Efflux Measurement:

-

After loading, the cells are washed with a buffer to remove extracellular ⁸⁶Rb⁺.

-

A buffer containing varying concentrations of GI-530159 or control vehicle is added to the wells.

-

The plate is incubated to allow for channel activation and ⁸⁶Rb⁺ efflux.

-

The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

The remaining intracellular ⁸⁶Rb⁺ is lysed from the cells.

-

The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.

-

The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells, providing detailed information about channel gating and pharmacology.

Cell Preparation:

-

Human Embryonic Kidney 293 (HEK293) cells are transiently or stably transfected with the gene encoding the human TREK-1 channel.

-

Transfected cells are plated on glass coverslips for recording.

Recording Solutions:

-

External Solution (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): KCl, MgCl₂, EGTA, HEPES. The pH is adjusted to 7.2 with KOH.

Electrophysiological Recording:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -80 mV).

-

Voltage steps or ramps are applied to elicit TREK-1 currents.

-

GI-530159 is applied to the cell via a perfusion system, and the resulting changes in current are recorded.

-

Concentration-response curves are generated by applying a range of GI-530159 concentrations to determine the EC50.

Visualizing the Mechanism and Workflows

Diagrams are provided below to illustrate the signaling pathway of TREK-1 activation by GI-530159 and the experimental workflows.

Caption: Signaling pathway of TREK-1 activation by GI-530159.

Caption: Experimental workflow for the ⁸⁶Rb efflux assay.

References

- 1. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural models of TREK channels and their gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scvrb-core.ucsf.edu [scvrb-core.ucsf.edu]

- 4. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P ) channel opener, reduces rat dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

A Technical Guide to GI-530159: A Selective Activator of TREK-1 and TREK-2 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI-530159 is a potent and selective small-molecule activator of the two-pore domain potassium (K2P) channels, TREK-1 (KCNK2) and TREK-2 (KCNK10). These channels are members of the mechanosensitive subfamily of K2P channels and play a crucial role in regulating cellular excitability, particularly in the nervous system. By activating TREK-1 and TREK-2, GI-530159 leads to membrane hyperpolarization and a reduction in neuronal firing frequency. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental characterization of GI-530159, making it a valuable resource for researchers in the fields of ion channel pharmacology and drug discovery.

Chemical Structure and Properties

GI-530159, with the chemical name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine], is a complex organic molecule.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H20F6N2O2 |

| Molecular Weight | 518.45 g/mol [1][2] |

| CAS Number | 69563-88-8[1][2] |

| PubChem ID | 94652[1] |

| InChI Key | HHLMWQDRYZAENA-UHFFFAOYSA-N[1] |

| SMILES | NC1=CC=C(C=C1)OC2=CC=C(C(C(F)(F)F)(C(F)(F)F)C3=CC=C(C=C3)OC4=CC=C(C=C4)N)C=C2[1] |

Biological Activity and Quantitative Data

GI-530159 is a selective activator of TREK-1 and TREK-2 channels.[3] It exhibits selectivity for these channels over the related TRAAK channel and other potassium channels like TASK3.[3] The primary functional consequence of TREK-1 and TREK-2 activation by GI-530159 is the hyperpolarization of the cell membrane, which in turn depresses neuronal activity.[3]

| Parameter | Value | Cell Line/System | Assay |

| EC50 for TREK-1 Activation | 0.76 µM | TREK-1 expressing CHO cells | 86Rb Efflux Assay[3] |

| EC50 for TREK-1 Activation | 0.9 µM | Recombinant human TREK-1 | Electrophysiology[4] |

| Effect on Dorsal Root Ganglion (DRG) Neurons | Hyperpolarizes membrane potential and reduces firing frequency | Cultured Rat DRG Neurons | Current-Clamp Recordings[4][5] |

Experimental Protocols

The characterization of GI-530159 has been primarily achieved through two key experimental techniques: 86Rb efflux assays and patch-clamp electrophysiology.

86Rb Efflux Assay

This assay provides a measure of potassium channel activity by tracking the movement of the radioactive potassium analog, 86Rb+, out of cells.

Methodology:

-

Cell Culture and Loading: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 channels are cultured to confluence. The cells are then incubated in a medium containing 86RbCl (1 µCi/ml) for a sufficient duration to allow for cellular uptake.

-

Compound Incubation: After loading, the cells are washed and then incubated with varying concentrations of GI-530159 in a low-potassium buffer.

-

Stimulation of Efflux: To initiate 86Rb+ efflux, the cells are depolarized by the addition of a high-potassium buffer.

-

Measurement of Radioactivity: At specified time points, the supernatant is collected, and the remaining cells are lysed. The amount of 86Rb+ in both the supernatant and the cell lysate is quantified using a scintillation counter.

-

Data Analysis: The percentage of 86Rb+ efflux is calculated as the amount of radioactivity in the supernatant divided by the total radioactivity (supernatant + lysate). The EC50 value is determined by fitting the concentration-response data to a logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing TREK-1 channels are used. The cells are grown on coverslips suitable for microscopy.

-

Recording Setup: A glass micropipette with a very fine tip is filled with an intracellular solution and brought into contact with a single cell. A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: The membrane potential is clamped at a holding potential (e.g., -80 mV). Voltage steps or ramps are applied to elicit ion channel currents. For example, a voltage ramp from -100 mV to +80 mV can be used to determine the current-voltage relationship.

-

Compound Application: GI-530159 is applied to the cell via the extracellular solution. The effect of the compound on the TREK-1 current is measured.

-

Current-Clamp Recordings (in DRG Neurons): To study the effect of GI-530159 on neuronal excitability, current-clamp recordings are performed on cultured dorsal root ganglion (DRG) neurons. In this configuration, the membrane potential is not controlled, and changes in response to current injection or compound application are measured. The firing frequency of action potentials is also monitored.

Signaling Pathways and Experimental Workflows

The activation of TREK-1 and TREK-2 channels by GI-530159 has significant downstream consequences on cellular signaling and excitability. The following diagrams illustrate the experimental workflow for characterizing GI-530159 and the known signaling pathways involving TREK channels.

References

- 1. Role of TREK-1 in Health and Disease, Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kar.kent.ac.uk [kar.kent.ac.uk]

- 3. Molecular regulations governing TREK and TRAAK channel functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 5. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

GI-530159: A Selective K2P Channel Opener for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Two-pore domain potassium (K2P) channels, particularly the TREK (TWIK-related K+ channel) subfamily, are critical regulators of neuronal excitability.[1][2][3][4] Their role in modulating pain perception has made them attractive targets for the development of novel analgesics.[4][5] GI-530159 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of these channels.[1][2][3][4] This technical guide provides a comprehensive overview of GI-530159, including its mechanism of action, selectivity, and effects on neuronal activity, based on currently available data.

Core Compound Properties

GI-530159 is a potent and selective opener of TREK-1 (K2P2.1) and TREK-2 (K2P10.1) channels.[1][3][5] Its ability to activate these channels leads to membrane hyperpolarization and a reduction in neuronal excitability, suggesting its potential as an analgesic agent.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for GI-530159 based on in vitro electrophysiology and ion flux assays.

Table 1: Potency of GI-530159 on Human TREK-1 Channels [1][6]

| Assay Type | Cell Line | Parameter | Value (μM) |

| ⁸⁶Rb Efflux | CHO-hTREK1 | EC₅₀ | 0.76 ± 0.1 |

| Whole-Cell Patch Clamp | HEK293-hTREK1 | EC₅₀ | 0.89 ± 0.3 |

Table 2: Selectivity Profile of GI-530159 [1][3]

| Channel | Effect | Concentration Tested (μM) |

| TREK-1 | Activator | 1 |

| TREK-2 | Activator | 1 |

| TRAAK | No detectable action | 1 and 10 |

| Other K+ Channels | No significant effect | Not specified |

Table 3: Electrophysiological Effects of GI-530159 on Rat Dorsal Root Ganglion (DRG) Neurons [1]

| Parameter | Control | GI-530159 (1 μM) |

| Resting Membrane Potential (mV) | -53.6 ± 1.5 | -57.1 ± 1.5 |

| Action Potential Firing | Normal | Significantly reduced |

Mechanism of Action

GI-530159 directly activates TREK-1 and TREK-2 channels.[1] Single-channel patch-clamp recordings have shown that GI-530159 enhances the channel open probability, indicating a direct gating modulation rather than an indirect effect through intracellular signaling pathways.[1] The precise binding site of GI-530159 on the TREK channel protein has not yet been fully elucidated.

Below is a conceptual signaling pathway illustrating the effect of GI-530159 on a neuron.

Caption: Mechanism of GI-530159 action on neuronal excitability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of GI-530159.

⁸⁶Rb Efflux Assay

This assay is used to assess the activity of potassium channels by measuring the efflux of radioactive rubidium (⁸⁶Rb), a potassium surrogate, from cells expressing the channel of interest.

Experimental Workflow:

Caption: Workflow for the ⁸⁶Rb efflux assay.

Detailed Steps:

-

Cell Culture: CHO cells stably expressing human TREK-1 (CHO-hTREK1) are cultured in appropriate media and seeded into 96-well plates.[1]

-

⁸⁶Rb Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.[1]

-

Compound Application: After washing to remove extracellular ⁸⁶Rb, cells are incubated with various concentrations of GI-530159 or vehicle control in a physiological buffer.[1]

-

Efflux Measurement: The supernatant containing the effluxed ⁸⁶Rb is collected. The remaining intracellular ⁸⁶Rb is released by cell lysis. The radioactivity in both the supernatant and the cell lysate is measured using a scintillation counter.[1]

-

Data Analysis: The percentage of ⁸⁶Rb efflux is calculated for each concentration of GI-530159. The data is then fitted to a dose-response curve to determine the EC₅₀ value.[1]

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of ion channel activity.

Experimental Workflow:

Caption: Workflow for whole-cell patch clamp recordings.

Detailed Steps:

-

Cell Preparation: HEK293 cells transiently or stably expressing human TREK-1 are used.[1]

-

Pipette and Solutions: Borosilicate glass pipettes with a resistance of 1-5 MΩ are filled with an internal solution containing KCl, and the external bath solution is a physiological saline solution.[7]

-

Whole-Cell Configuration: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to allow for electrical access to the cell's interior.[8]

-

Voltage Protocol: The cell is held at a specific holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit TREK-1 currents.[1][7]

-

Compound Application: GI-530159 is applied to the bath via a perfusion system, and the effect on the TREK-1 current is recorded.[1]

-

Data Analysis: The increase in current amplitude in the presence of GI-530159 is measured and used to construct a dose-response curve to determine the EC₅₀.[1]

In Vivo and Ex Vivo Effects

While comprehensive in vivo studies in animal models of pain are not yet widely published, the effects of GI-530159 on the excitability of primary sensory neurons have been characterized.

Dorsal Root Ganglion (DRG) Neuron Excitability

Current-clamp recordings from cultured rat DRG neurons have shown that GI-530159 (1 μM) causes a significant hyperpolarization of the resting membrane potential and a reduction in the firing frequency of action potentials in response to depolarizing current injections.[1] These findings provide a direct link between the activation of TREK channels by GI-530159 and a decrease in the excitability of pain-sensing neurons.

Conclusion

GI-530159 is a selective and potent activator of TREK-1 and TREK-2 potassium channels. Its ability to reduce neuronal excitability in primary sensory neurons makes it a valuable tool for investigating the role of these channels in pain and other neurological disorders. Further studies are needed to fully characterize its in vivo efficacy in various pain models and to elucidate its precise binding site and mechanism of action. This technical guide provides a solid foundation of the available data for researchers and drug developers working in the field of K2P channel modulation.

References

- 1. GI-530159 | K2P channel opener | CAS# 69563-88-8 | InvivoChem [invivochem.com]

- 2. researchgate.net [researchgate.net]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. K2P2.1(TREK-1):activator complexes reveal a cryptic selectivity filter binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole Cell Patch Clamp Protocol [protocols.io]

discovery and synthesis of GI-530159

An In-depth Technical Guide to the Discovery and Synthesis of GI-530159

For Researchers, Scientists, and Drug Development Professionals

Abstract

GI-530159, chemically known as 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline, is a novel and selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2 (TWIK-related K+ channel 2). These channels are implicated in the regulation of neuronal excitability and are considered promising targets for the development of new analgesic agents. This document provides a comprehensive overview of the discovery, mechanism of action, and a plausible synthetic route for GI-530159, based on available scientific literature.

Discovery and Biological Activity

GI-530159 was identified as a potent and selective opener of TREK-1 and TREK-2 channels through a screening campaign utilizing a Chinese Hamster Ovary (CHO) cell line stably expressing human TREK-1 (CHO-hTREK1).[1] The primary screening assay measured the efflux of Rubidium-86 (⁸⁶Rb), a surrogate for potassium ions, to identify compounds that enhance the channel's activity.[1]

Mechanism of Action

TREK channels are mechanosensitive potassium channels that play a crucial role in setting the resting membrane potential of neurons.[2][3] By activating these channels, GI-530159 increases potassium ion efflux, leading to hyperpolarization of the neuronal membrane.[1][2] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.[1][2] This mechanism of action is particularly relevant in nociceptive (pain-sensing) neurons, such as those found in the dorsal root ganglion (DRG), suggesting the potential for GI-530159 as an analgesic.[1][2][4]

Quantitative Biological Data

The biological activity of GI-530159 has been quantified through various experimental paradigms. The following tables summarize the key findings.

| Assay Type | Channel | Cell Line | EC₅₀ (µM) | Reference |

| ⁸⁶Rb Efflux Assay | Human TREK-1 | CHO-hTREK1 | 0.76 ± 0.1 | [5] |

| Electrophysiology | Human TREK-1 | HEK293 | 0.89 ± 0.3 | [5] |

| Electrophysiology | Human TREK-2 | tsA-201 | Active (EC₅₀ not specified) | [1] |

| Electrophysiology | Human TRAAK | tsA-201 | No detectable activation | [1] |

Table 1: In Vitro Activity of GI-530159 on K₂P Channels

| Experimental Model | Parameter Measured | Concentration | Effect | Reference |

| Cultured Rat DRG Neurons | Resting Membrane Potential | 1 µM | Hyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV | [1] |

| Cultured Rat DRG Neurons | Action Potential Firing Frequency | 1 µM | Significant reduction | [1][2] |

Table 2: Ex Vivo Effects of GI-530159 on Neuronal Excitability

Synthesis of GI-530159

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of GI-530159.

Experimental Protocols

Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (Dinitro Precursor)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The bisphenolate of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) acts as the nucleophile, displacing the fluoride from two equivalents of p-fluoronitrobenzene.

-

Reactants:

-

2,2-bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF) (1 equivalent)

-

p-Fluoronitrobenzene (2.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

-

Solvent:

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Bisphenol AF, potassium carbonate, and anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the bisphenolate.

-

Add p-fluoronitrobenzene to the reaction mixture.

-

Heat the reaction to 120-140 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then with a cold, low-polarity solvent (e.g., methanol or ethanol) to remove unreacted p-fluoronitrobenzene.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

-

Step 2: Synthesis of GI-530159 (Reduction of Dinitro Precursor)

This step is a standard reduction of aromatic nitro groups to primary amines. Catalytic hydrogenation is a common and effective method.

-

Reactants:

-

2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane (1 equivalent)

-

Palladium on carbon (Pd/C, 10% w/w) (catalytic amount, e.g., 5-10 mol%)

-

Hydrazine hydrate or a hydrogen gas source

-

-

Solvent:

-

Ethanol or Tetrahydrofuran (THF)

-

-

Procedure (using Hydrazine Hydrate):

-

In a round-bottom flask, dissolve the dinitro precursor in ethanol.

-

Add the Pd/C catalyst to the solution.

-

Heat the mixture to reflux.

-

Slowly add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction is expected.

-

Continue refluxing for 4-8 hours until the reaction is complete (monitored by TLC).

-

Hot-filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield GI-530159 as a solid.

-

Experimental Workflows and Signaling Pathways

Discovery and Validation Workflow

Caption: Workflow for the discovery and validation of GI-530159.

Signaling Pathway of TREK-1 Activation

Caption: Simplified signaling pathway of GI-530159 action.

Conclusion

GI-530159 is a valuable pharmacological tool for studying the physiological roles of TREK-1 and TREK-2 channels. Its discovery as a selective activator highlights the potential of targeting these K₂P channels for the development of novel therapeutics for pain management. The proposed synthesis provides a viable route for obtaining this compound for further research and development. This guide summarizes the core technical information available, providing a foundation for researchers interested in GI-530159 and the broader field of K₂P channel modulation.

References

- 1. CA1296363C - Process for preparing 2,2-bis-(4-hydroxy-3-nitrophenyl)- hexafluoropropane - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

GI-530159: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of GI-530159, a novel small molecule with potential therapeutic applications. We will explore its mechanism of action, summarize key quantitative data, detail the experimental protocols used in its characterization, and visualize the associated signaling pathways.

Executive Summary

GI-530159 has been identified as a selective activator of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2. These channels are critical regulators of neuronal excitability, and their activation by GI-530159 leads to membrane hyperpolarization and a reduction in neuronal firing. This positions GI-530159 as a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as chronic pain. This document outlines the key experimental evidence that established the molecular targets of GI-530159 and validated its mechanism of action.

Target Identification and Selectivity

The primary molecular targets of GI-530159 were identified as the TREK-1 (K2P2.1) and TREK-2 (K2P10.1) potassium channels.[1][2] The compound demonstrates selectivity for these channels with no significant activity observed at the related TRAAK (K2P4.1) channel or other tested potassium channels.[1][2][3] The initial identification of GI-530159 as a putative TREK-1 channel activator was accomplished through a high-throughput screen utilizing an ⁸⁶Rb efflux assay in a CHO cell line stably expressing human TREK-1 (CHO-hTREK1).[1][4]

Quantitative Analysis of GI-530159 Activity

The potency and efficacy of GI-530159 have been quantified through various in vitro assays. The following tables summarize the key quantitative data from these experiments.

Table 1: Potency of GI-530159 on Human TREK-1 Channels

| Experimental Assay | Cell Line | Parameter | Value |

| ⁸⁶Rb Efflux Assay | CHO-hTREK1 | EC₅₀ | 0.76 ± 0.1 µM[1] |

| Electrophysiology | HEK293 | EC₅₀ | 0.9 µM[4] |

Table 2: Effect of GI-530159 on Rat Dorsal Root Ganglion (DRG) Neurons

| Parameter | Condition | Value |

| Firing Frequency | 1 µM GI-530159 | Significant reduction[1][3] |

| Resting Membrane Potential | 1 µM GI-530159 | Hyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1] |

Signaling Pathway and Mechanism of Action

GI-530159 exerts its effects by directly activating TREK-1 and TREK-2 channels.[1] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

Caption: Signaling pathway of GI-530159 action.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to identify and validate the target of GI-530159.

⁸⁶Rb Efflux Assay

This assay was used for the initial high-throughput screening and to determine the EC₅₀ of GI-530159 on TREK-1 channels.[1][2]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK1) were cultured in appropriate media.

-

⁸⁶Rb Loading: Cells were incubated with a loading buffer containing ⁸⁶RbCl for a specified time to allow for cellular uptake of the radioactive tracer.

-

Compound Application: The loading buffer was removed, and cells were washed. A buffer containing varying concentrations of GI-530159 was then added to the cells. A high potassium (70 mM K+) solution was used as a positive control for channel opening, and a reference inhibitor (e.g., 100 µM CP-338818) was used to establish a baseline.[1]

-

Efflux Measurement: After a 60-minute incubation with the compound, the supernatant containing the effluxed ⁸⁶Rb was collected.[1] The remaining intracellular ⁸⁶Rb was lysed and collected.

-

Data Analysis: The amount of ⁸⁶Rb in the supernatant and the cell lysate was quantified using a scintillation counter. The percentage of ⁸⁶Rb efflux was calculated and normalized to the response observed with the high potassium solution. The EC₅₀ value was determined by fitting the concentration-response data to a logistic equation.[1]

Caption: Workflow for the ⁸⁶Rb efflux assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique was used to directly measure the effect of GI-530159 on ion channel currents in individual cells.[1][2]

-

Cell Preparation: tsA-201 or HEK293 cells were transiently transfected with plasmids encoding the potassium channel of interest (TREK-1, TREK-2, or TRAAK).[1]

-

Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition software.

-

Pipette and Bath Solutions: The internal solution in the glass pipette typically contained 150 mM KCl, 3 mM MgCl₂, 5 mM EGTA, and 10 mM HEPES, with the pH adjusted to 7.4 with KOH. The external bath solution contained physiological salt concentrations.[1]

-

Data Acquisition: Currents were recorded in response to a voltage protocol, typically stepping the membrane potential from a holding potential to a series of depolarizing and hyperpolarizing potentials (e.g., measuring the current difference between -80 mV and -40 mV steps).[1]

-

Compound Application: GI-530159 was applied to the cells via bath perfusion.

-

Data Analysis: The recorded currents before and after compound application were analyzed to determine the effect of GI-530159 on channel activity. Concentration-response curves were generated to calculate the EC₅₀.

Current-Clamp Recordings from Dorsal Root Ganglion (DRG) Neurons

This experiment was conducted to assess the effect of GI-530159 on the excitability of primary sensory neurons.[1][2]

-

Neuron Culture: Dorsal root ganglion (DRG) neurons were acutely dissociated from rats and cultured.[1]

-

Recording: Current-clamp recordings were performed to measure the resting membrane potential and action potential firing in response to current injections.

-

Compound Application: GI-530159 (e.g., at 1 µM) was applied to the cultured neurons.[1]

-

Data Analysis: The firing frequency and resting membrane potential were measured before and after the application of GI-530159. Statistical analyses, such as a paired t-test, were used to determine the significance of any changes.[1]

Conclusion

The comprehensive data from ⁸⁶Rb efflux assays, patch-clamp electrophysiology, and neuronal excitability studies provide strong evidence that GI-530159 is a selective activator of TREK-1 and TREK-2 potassium channels.[1][2] Its ability to reduce the excitability of sensory neurons suggests its potential as a novel analgesic for the treatment of pain.[1][3] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

- 1. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P ) channel opener, reduces rat dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. researchgate.net [researchgate.net]

The Electrophysiological Profile of GI-530159: A Selective K2P Channel Opener

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophysiological effects of GI-530159 on neurons. GI-530159 is a novel and selective opener of the two-pore-domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel-1) and TREK-2. These channels are critical regulators of neuronal excitability, particularly in sensory neurons. This document details the mechanism of action of GI-530159, presents quantitative data from key electrophysiological studies, outlines the experimental protocols used to ascertain these effects, and provides visual representations of its functional impact on neuronal signaling. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development investigating novel analgesics and modulators of neuronal excitability.

Introduction

Two-pore-domain potassium (K2P) channels are key players in the establishment and maintenance of the resting membrane potential in a variety of excitable cells, including neurons.[1][2][3] By conducting potassium ions across the cell membrane at potentials near the resting potential, they exert a hyperpolarizing influence that can dampen neuronal excitability. The TREK (TWIK-related K+ channel) subfamily of K2P channels, which includes TREK-1, TREK-2, and TRAAK (TWIK-related arachidonic acid-stimulated K+ channel), are of particular interest as they are mechanosensitive and regulated by a variety of physical and chemical stimuli.[4][5]

The lack of potent and selective pharmacological tools has historically hampered the detailed investigation of these channels. GI-530159 has emerged as a selective activator of TREK-1 and TREK-2 channels, providing a valuable probe for elucidating their physiological roles and therapeutic potential.[1][2][3] This guide synthesizes the current understanding of the electrophysiological consequences of GI-530159 application to neurons.

Mechanism of Action

GI-530159 exerts its primary electrophysiological effects through the direct activation of TREK-1 and TREK-2 potassium channels.[1][2] It shows selectivity for these channels with no detectable action on the closely related TRAAK channel or other tested potassium channels.[1][2][6] The activation of TREK-1 and TREK-2 channels by GI-530159 increases the outward flow of potassium ions, leading to membrane hyperpolarization and a subsequent reduction in neuronal excitability.[1][2]

Figure 1: Mechanism of Action of GI-530159. This diagram illustrates the direct activation of TREK-1 and TREK-2 channels by GI-530159, leading to increased potassium efflux, membrane hyperpolarization, and a consequent reduction in neuronal excitability and action potential firing.

Quantitative Electrophysiological Data

The effects of GI-530159 have been quantified in various experimental settings, primarily using recombinant human TREK-1 channels and cultured rat dorsal root ganglion (DRG) neurons. The following tables summarize the key findings.

| Parameter | Value | Experimental System | Reference |

| EC50 for hTREK-1 | 0.8 µM | ⁸⁶Rb Efflux Assay | [6] |

| EC50 for hTREK-1 | 0.9 µM | Electrophysiological Recordings | [6] |

Table 1: Potency of GI-530159 on recombinant human TREK-1 channels.

| Parameter | Condition | Effect | Experimental System | Reference |

| Membrane Potential | 1 µM GI-530159 | Hyperpolarization from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV | Cultured Rat DRG Neurons | [1] |

| Firing Frequency | 1 µM GI-530159 | Significant Reduction | Cultured Rat DRG Neurons | [1][2] |

Table 2: Effects of GI-530159 on the electrophysiological properties of cultured rat dorsal root ganglion (DRG) neurons.

Experimental Protocols

The characterization of GI-530159's electrophysiological effects has relied on a suite of established techniques. Detailed methodologies for these key experiments are provided below.

Rat Dorsal Root Ganglion (DRG) Neuron Culture

A representative protocol for the isolation and culture of rat DRG neurons for electrophysiological recordings is as follows:

-

Dissection: DRGs are harvested from rats and transferred to an ice-cold collection medium, such as DMEM/F12.

-

Enzymatic Digestion: The ganglia are subjected to enzymatic digestion to dissociate the neurons. A common enzyme solution includes collagenase and trypsin in a balanced salt solution. The digestion is typically carried out at 37°C.

-

Mechanical Dissociation: Following enzymatic treatment, the ganglia are mechanically triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

-

Plating: The dissociated neurons are plated on coverslips coated with an adhesive substrate, such as poly-L-lysine or laminin, to promote cell attachment.

-

Culture: The neurons are maintained in a culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF), in a humidified incubator at 37°C and 5% CO₂. For long-term cultures, mitotic inhibitors like cytosine arabinoside may be added to limit the proliferation of non-neuronal cells.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings are utilized to measure ion channel currents and changes in membrane potential.

Figure 2: Experimental Workflow for Whole-Cell Patch-Clamp Recording. This flowchart outlines the key steps involved in preparing cultured DRG neurons and obtaining whole-cell electrophysiological recordings.

-

Extracellular Solution (Artificial Cerebrospinal Fluid - ACSF): A typical ACSF composition is (in mM): 119 NaCl, 2.5 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 1 NaH₂PO₄, 26 NaHCO₃, and 11 glucose, bubbled with 95% O₂/5% CO₂ to maintain a pH of 7.3-7.4.

-

Intracellular Solution: For recording potassium currents, a potassium-based intracellular solution is used. A representative composition is (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with KOH.

-

Recording Procedure:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.

-

The pipette is lowered into the recording chamber containing the cultured neurons perfused with ACSF.

-

Under microscopic guidance, the pipette tip is carefully positioned against the membrane of a neuron, and gentle suction is applied to form a high-resistance (GΩ) seal.

-

A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage-Clamp: The membrane potential is held at a constant value (e.g., -60 mV), and the currents flowing across the membrane are recorded. To study the effect of GI-530159 on TREK channels, voltage ramps or steps are applied before and after the application of the compound.

-

Current-Clamp: The current injected into the cell is controlled (often held at 0 pA to measure the resting membrane potential), and changes in the membrane voltage are recorded. To assess neuronal excitability, depolarizing current steps are injected to elicit action potentials, and the firing frequency is measured before and after the application of GI-530159.

-

⁸⁶Rb Efflux Assay

This biochemical assay is used as a surrogate for measuring potassium channel activity.

-

Cell Loading: Cells stably expressing the channel of interest (e.g., CHO-hTREK1) are incubated with ⁸⁶Rb⁺, a radioactive potassium isotope, which accumulates inside the cells.

-

Wash: The cells are washed to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: The cells are then incubated with a solution containing the test compound (GI-530159) for a defined period.

-

Measurement: The amount of ⁸⁶Rb⁺ that has effluxed from the cells into the supernatant is measured using a scintillation counter. An increased efflux in the presence of the compound indicates channel activation.

Signaling Pathways and Functional Consequences

The activation of TREK-1 and TREK-2 channels by GI-530159 has direct and significant consequences for neuronal function. The primary signaling event is the conformational change in the channel protein, leading to an open state and increased potassium conductance.

Figure 3: Functional Consequences of TREK Channel Activation by GI-530159. This diagram illustrates the downstream electrophysiological and potential therapeutic effects resulting from the activation of TREK-1 and TREK-2 channels.

By increasing the outward potassium current, GI-530159 drives the neuronal membrane potential closer to the equilibrium potential for potassium, resulting in hyperpolarization.[1] This hyperpolarized state increases the amount of depolarizing stimulus required to reach the threshold for action potential firing. Consequently, the neuron becomes less excitable, and its firing frequency in response to a given stimulus is reduced.[1][2] In the context of sensory neurons, particularly nociceptors, this reduction in excitability is hypothesized to lead to an analgesic effect, making compounds like GI-530159 promising candidates for the development of novel pain therapeutics.[1][2][3]

Conclusion

GI-530159 is a selective and potent opener of TREK-1 and TREK-2 potassium channels. Its application to neurons, particularly sensory neurons of the dorsal root ganglia, leads to a predictable and quantifiable set of electrophysiological changes: increased potassium conductance, membrane hyperpolarization, and a reduction in neuronal excitability. These effects underscore the critical role of TREK channels in regulating neuronal function and highlight the potential of selective K2P channel openers as a therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as chronic pain. The experimental protocols detailed in this guide provide a framework for the further investigation of GI-530159 and other novel ion channel modulators.

References

- 1. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P ) channel opener, reduces rat dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. Frontiers | Role of TREK-1 in Health and Disease, Focus on the Central Nervous System [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. researchgate.net [researchgate.net]

GI-530159: A Novel TREK-1/TREK-2 Channel Opener with Analgesic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GI-530159 is a novel small molecule that has been identified as a selective activator of the two-pore domain potassium (K2P) channels TREK-1 (TWIK-related potassium channel-1) and TREK-2. These channels are critical regulators of neuronal excitability, particularly in sensory neurons of the dorsal root ganglion (DRG), and are considered promising targets for the development of new analgesic therapies. This technical guide provides a comprehensive overview of GI-530159, including its mechanism of action, available preclinical data, detailed experimental protocols for its characterization, and a discussion of its potential as a non-opioid analgesic. While in vivo efficacy data for GI-530159 is not yet publicly available, its demonstrated effects on neuronal excitability provide a strong rationale for its further investigation as a novel pain therapeutic.

Introduction: The Role of TREK Channels in Nociception

Chronic pain is a significant global health issue with a substantial need for novel, effective, and safe analgesics. Opioids, while potent, are associated with a range of serious adverse effects, including respiratory depression, tolerance, and addiction. The two-pore domain potassium (K2P) channels, particularly TREK-1 and TREK-2, have emerged as attractive non-opioid targets for pain management.

TREK-1 and TREK-2 channels are highly expressed in nociceptive (pain-sensing) neurons of the dorsal root ganglion (DRG).[1][2] They function as "leak" channels, allowing potassium ions to flow out of the neuron, which hyperpolarizes the cell membrane and reduces neuronal excitability. By increasing the threshold for action potential firing, the activation of these channels can dampen the transmission of pain signals.[1][2] Various physical and chemical stimuli, including membrane stretch, temperature, and intracellular pH, modulate the activity of TREK channels.[2][3]

GI-530159: A Selective TREK-1 and TREK-2 Activator

GI-530159 is a novel chemical entity that has been shown to selectively activate TREK-1 and TREK-2 channels.[1] Its ability to modulate these specific ion channels forms the basis of its potential as an analgesic agent.

Mechanism of Action

GI-530159 acts as a direct opener of TREK-1 and TREK-2 channels.[1] This activation leads to an increased efflux of potassium ions from the neuron, resulting in hyperpolarization of the resting membrane potential and a decrease in neuronal firing frequency.[1] This reduction in excitability in sensory neurons is the key mechanism by which GI-530159 is proposed to exert its analgesic effects.

Signaling Pathway

The activation of TREK-1 and TREK-2 channels by GI-530159 initiates a signaling cascade that ultimately reduces the transmission of nociceptive signals.

Quantitative Data

The following tables summarize the available quantitative data for GI-530159 from in vitro and ex vivo studies.

Table 1: In Vitro Activity of GI-530159

| Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| hTREK-1 | 86Rb Efflux | CHO-hTREK-1 | EC50 | 0.76 | [1] |

| hTREK-1 | Electrophysiology | HEK293 | EC50 | 0.9 | [4] |

| hTREK-2 | Electrophysiology | tsA-201 | - | Active | [1] |

| hTRAAK | Electrophysiology | tsA-201 | - | No detectable action | [1] |

Table 2: Ex Vivo Effects of GI-530159 on Rat Dorsal Root Ganglion (DRG) Neurons

| Parameter | Concentration (µM) | Effect | Reference |

| Firing Frequency | 1 | Significant reduction | [1] |

| Resting Membrane Potential | 1 | Small hyperpolarization | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of GI-530159.

86Rb Efflux Assay

This assay is a common method to assess the activity of potassium channels.

Detailed Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK-1) are cultured in 96-well plates.

-

86Rb+ Loading: Cells are incubated with a medium containing 86RbCl (a radioactive potassium analog) to allow for its uptake.

-

Compound Application: The cells are washed to remove extracellular 86Rb+, and then incubated with varying concentrations of GI-530159.

-

Efflux Measurement: After a specific incubation time, the supernatant is collected, and the amount of effluxed 86Rb+ is quantified using a scintillation counter.

-

Data Analysis: The percentage of 86Rb+ efflux is calculated relative to the total intracellular 86Rb+, and the EC50 value is determined by fitting the data to a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual cells.

Detailed Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) or tsA-201 cells are transiently transfected with plasmids encoding the desired TREK channel subunits.

-

Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: The membrane patch is ruptured by applying gentle suction, allowing for electrical access to the entire cell.

-

Voltage Clamp: The cell membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded in response to voltage steps or ramps.

-

Compound Application: GI-530159 is applied to the cell via the perfusion system, and the change in current is measured.

-

Data Analysis: The effect of GI-530159 on the channel current is quantified, and concentration-response curves are generated to determine the EC50.

Current-Clamp Recordings in DRG Neurons

This method is used to assess the effect of a compound on the firing properties of neurons.

Detailed Methodology:

-

Neuron Culture: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured.

-

Recording: Whole-cell patch-clamp is performed in current-clamp mode, where the current injected into the neuron is controlled, and the resulting changes in membrane potential (including action potentials) are measured.

-

Firing Induction: A series of depolarizing current steps are injected to induce action potential firing.

-

Compound Application: GI-530159 is applied to the neuron, and the firing frequency and resting membrane potential are recorded.

-

Data Analysis: The changes in firing frequency and resting membrane potential before and after the application of GI-530159 are quantified and statistically analyzed.

Potential as an Analgesic: Rationale and Future Directions

The selective activation of TREK-1 and TREK-2 channels by GI-530159, leading to the hyperpolarization and reduced excitability of DRG neurons, provides a strong rationale for its potential as an analgesic.[1] By targeting the peripheral nervous system, GI-530159 may offer a novel non-opioid approach to pain management with a potentially favorable side-effect profile.

Logical Framework for Development

The development of a compound like GI-530159 typically follows a structured drug discovery and development process.

Unanswered Questions and Future Research

While the initial in vitro and ex vivo data for GI-530159 are promising, several key questions remain to be addressed:

-

In Vivo Efficacy: The most critical next step is to evaluate the analgesic efficacy of GI-530159 in established preclinical models of pain (e.g., inflammatory, neuropathic, and visceral pain models).

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to assess the drug-like properties and safety profile of GI-530159.

-

Selectivity Profile: A broader screening against a panel of other ion channels and receptors is needed to fully characterize its selectivity.

-

Structure-Activity Relationship (SAR): Further medicinal chemistry efforts could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

GI-530159 represents a promising lead compound in the quest for novel, non-opioid analgesics. Its selective activation of TREK-1 and TREK-2 channels and its demonstrated ability to reduce the excitability of sensory neurons provide a solid foundation for its further development. The progression of GI-530159 or its analogs through in vivo efficacy and safety studies will be crucial in determining its ultimate therapeutic potential for the treatment of pain.

References

- 1. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechano-activated K+ channels TRAAK and TREK-1 control both warm and cold perception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polymodal activation of the TREK-2 K2P channel produces structurally distinct open states - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In Vitro Profile of GI-530159: A Selective TREK-1/TREK-2 Potassium Channel Opener

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary in vitro studies of GI-530159, a novel small molecule activator of the two-pore-domain potassium (K2P) channels TREK-1 and TREK-2. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and biophysical properties of this compound. All data presented herein is derived from publicly available research.

Core Findings

GI-530159 has been identified as a selective and potent activator of TREK-1 and TREK-2 channels, with no significant activity on the related TRAAK channel or other tested potassium channels.[1][2][3][4][5] This activity leads to hyperpolarization of the neuronal cell membrane and a reduction in neuronal excitability, suggesting potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as pain.[1][2][3][4][5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of GI-530159.

Table 1: Potency of GI-530159 on Recombinant Human TREK-1 Channels

| Experimental Assay | Cell Line | EC50 (µM) |

| 86Rb Efflux Assay | CHO-hTREK1 | 0.76 |

| Electrophysiology | HEK293 | 0.9[2][7] |

Table 2: Activity of GI-530159 on Rat Dorsal Root Ganglion (DRG) Neurons

| Parameter | Concentration | Observation |

| Firing Frequency | 1 µM | Significant reduction[1][2][3][4][5] |

| Resting Membrane Potential | 1 µM | Small hyperpolarization[1][2][3][4][5][6][7] |

| Membrane Potential Change | 1 µM | Hyperpolarized from -53.6 ± 1.5 mV to -57.1 ± 1.5 mV[1] |

Signaling Pathway

GI-530159 directly activates TREK-1 and TREK-2 channels, which are members of the two-pore-domain potassium (K2P) channel family. This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state moves the membrane potential further from the threshold required to fire an action potential, thereby reducing neuronal excitability.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are outlined below.

86Rb Efflux Assay

This assay is used to assess the functional activity of potassium channels by measuring the efflux of radioactive rubidium (86Rb), a surrogate for K+.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TREK-1 (CHO-hTREK1) are cultured in appropriate media.

-

86Rb Loading: Cells are incubated with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

-

Wash Step: The loading buffer is removed, and cells are washed with a 86Rb-free buffer to remove extracellular radioactivity.

-

Compound Incubation: Cells are incubated with various concentrations of GI-530159. A positive control (e.g., 70 mM K+) and a vehicle control are included.

-

Efflux Measurement: The supernatant containing the effluxed 86Rb is collected, and the remaining intracellular 86Rb is lysed. The radioactivity in both fractions is measured using a scintillation counter.

-

Data Analysis: The percentage of 86Rb efflux is calculated for each concentration of GI-530159, and the data is fitted to a logistic equation to determine the EC50 value.[8]

References

- 1. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GI-530159, a novel, selective, mechano-sensitive K2P channel opener, reduces rat dorsal root ganglion (DRG) neuron excitability : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 4. GI-530159, a novel, selective, mechanosensitive two-pore-domain potassium (K2P ) channel opener, reduces rat dorsal root ganglion neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GI-530159 | K2P channel opener | CAS# 69563-88-8 | InvivoChem [invivochem.com]

- 6. Development of Non-opioid Analgesics Targeting Two-pore Domain Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Unveiling the Interaction: A Technical Guide to the GI-530159 Binding Site on TREK-2 Channels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the current understanding of the binding site for GI-530159, a selective activator of the two-pore domain potassium (K2P) channels TREK-1 and TREK-2. While the precise binding location of GI-530159 on TREK-2 remains to be definitively elucidated, this document synthesizes the available pharmacological data, discusses putative binding sites based on research of other TREK channel modulators, and provides detailed experimental protocols for the definitive identification of this site.

Introduction to TREK-2 Channels and the Activator GI-530159

The TWIK-related K+ channel 2 (TREK-2), encoded by the KCNK10 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential in various cell types, particularly in neurons.[1] TREK-2 is a polymodal channel, activated by a range of physical and chemical stimuli including membrane stretch, intracellular acidosis, and certain lipids.[2] Its role in nociception and mechanosensation has made it an attractive target for the development of novel analgesics.[3]

GI-530159 is a potent and selective activator of TREK-1 and TREK-2 channels.[4][5][6] By activating these channels, GI-530159 causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[5][7] This mechanism of action underlies its potential as a therapeutic agent for pain management.[3][7]

Quantitative Pharmacology of GI-530159

The activity of GI-530159 on TREK channels has been quantified in several studies, primarily through rubidium efflux assays and electrophysiological recordings. The following table summarizes the key quantitative data for GI-530159's effect on human TREK-1 and TREK-2 channels.

| Channel | Assay Type | Parameter | Value (µM) | Reference |

| hTREK-1 | ⁸⁶Rb Efflux | EC₅₀ | 0.76 | [5] |

| hTREK-1 | ⁸⁶Rb Efflux | EC₅₀ | 0.8 | [7] |

| hTREK-1 | Electrophysiology | EC₅₀ | 0.9 | [7] |

| hTREK-2 | Electrophysiology | - | Activation observed at 1 µM | [8] |

The Putative Binding Site of GI-530159 on TREK-2

As of the current literature, the precise binding site of GI-530159 on the TREK-2 channel has not been experimentally determined. However, based on structural and functional studies of other small molecule modulators of TREK channels, two principal hypotheses for the binding location of activators like GI-530159 can be proposed: the fenestration sites and a cryptic modulator pocket.

The Fenestration Sites

Crystal and cryo-electron microscopy (cryo-EM) structures of TREK channels have revealed the existence of "fenestrations," which are lateral openings in the transmembrane domain that connect the inner vestibule of the pore to the lipid bilayer.[2] These sites are known to be the binding location for some channel inhibitors, such as norfluoxetine.[2] It has been suggested that some activators, like BL-1249, may also bind within these fenestrations, particularly when the channel is in a conformation that makes these sites accessible.[9] The binding of an activator in this region is thought to stabilize the open state of the channel.

The Cryptic Modulator Pocket

Studies on the TREK-1 activators ML335 and ML402 have identified a "cryptic binding pocket" located behind the selectivity filter, at the interface of the P1 pore helix and the M4 transmembrane helix.[10][11][12] The binding of these activators in this pocket acts as a wedge, stabilizing the conductive conformation of the selectivity filter, which is a key gating site in K2P channels.[10][11][12] Given the structural homology between TREK-1 and TREK-2, it is highly probable that a similar pocket exists in TREK-2 and could be the binding site for GI-530159.

The following diagram illustrates the hypothetical binding of GI-530159 to these two putative sites on a simplified model of a TREK-2 channel subunit.

Caption: Putative binding sites of GI-530159 on a TREK-2 subunit.

Experimental Protocols for Binding Site Identification

To definitively determine the binding site of GI-530159 on TREK-2, several established experimental approaches can be employed. The following sections provide detailed methodologies for three key techniques.

Site-Directed Mutagenesis and Patch-Clamp Electrophysiology

This method involves mutating specific amino acid residues within the putative binding sites and assessing the impact of these mutations on the activation of TREK-2 by GI-530159 using patch-clamp electrophysiology. A significant reduction or loss of activation would suggest that the mutated residue is critical for binding.

Experimental Workflow:

Caption: Workflow for site-directed mutagenesis and electrophysiology.

Detailed Protocol:

-

Selection of Target Residues: Based on homology modeling with TREK-1 and the known binding sites of other modulators, identify key amino acid residues in the fenestration sites and the cryptic modulator pocket of TREK-2.

-

Primer Design: Design complementary mutagenic primers containing the desired nucleotide changes to alter the selected amino acid residues.

-

Site-Directed Mutagenesis:

-

Use a high-fidelity DNA polymerase to perform PCR with the mutagenic primers and a plasmid containing the wild-type TREK-2 cDNA as a template.

-

Digest the parental, methylated template DNA with the DpnI restriction enzyme.

-

Transform the mutated plasmids into competent E. coli for amplification.

-

-

Sequence Verification: Isolate the mutated plasmids and verify the desired mutations and the absence of off-target mutations by DNA sequencing.

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T cells).

-

Transfect the cells with plasmids containing either wild-type or mutant TREK-2 cDNA. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.

-

-

Patch-Clamp Electrophysiology:

-

24-48 hours post-transfection, perform whole-cell patch-clamp recordings.

-

Use a standard pipette solution containing potassium ions and an extracellular solution.

-

Apply a voltage-ramp protocol to elicit TREK-2 currents.

-

-

Drug Application and Data Analysis:

-

Establish a baseline recording of TREK-2 current.

-

Perfuse the cells with a known concentration of GI-530159 and record the change in current.

-

Wash out the drug to observe the reversibility of the effect.

-

Compare the fold-activation of the current by GI-530159 between wild-type and mutant channels. A significant reduction in activation for a particular mutant indicates the importance of that residue in GI-530159 binding or the conformational changes leading to activation.

-

Photoaffinity Labeling and Mass Spectrometry

This technique uses a modified version of GI-530159 that contains a photoreactive group and a tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the amino acid residues at the binding site. The tagged protein can then be isolated and the site of covalent attachment identified by mass spectrometry.

Experimental Workflow:

Caption: Workflow for photoaffinity labeling and mass spectrometry.

Detailed Protocol:

-

Synthesis of Photoaffinity Probe: A chemical analog of GI-530159 is synthesized to include a photoreactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin or an alkyne for click chemistry).

-

Labeling of TREK-2:

-

Incubate cells expressing TREK-2 or isolated cell membranes with the photoaffinity probe. A competition experiment with an excess of unmodified GI-530159 should be run in parallel to demonstrate specific binding.

-

Irradiate the samples with UV light at the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking.

-

-

Protein Isolation and Purification:

-

Lyse the cells and solubilize the membrane proteins.

-

Enrich the biotin-tagged, cross-linked TREK-2 using streptavidin-coated beads.

-

-

Mass Spectrometry Analysis:

-

Elute the captured proteins and separate them by SDS-PAGE.

-

Excise the protein band corresponding to TREK-2 and perform in-gel digestion with a protease like trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Identification of the Binding Site: Identify the peptide that has been modified by the photoaffinity probe. The mass shift corresponding to the probe will pinpoint the specific amino acid residue(s) at the binding site.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM can provide a high-resolution three-dimensional structure of the TREK-2 channel in complex with GI-530159. This would offer direct visualization of the binding pocket and the interactions between the ligand and the channel.

Experimental Workflow:

Caption: Workflow for cryo-electron microscopy.

Detailed Protocol:

-

Protein Expression and Purification: Express and purify a sufficient quantity of functional TREK-2 protein, typically in a detergent-solubilized form or reconstituted into nanodiscs.

-

Complex Formation: Incubate the purified TREK-2 with a saturating concentration of GI-530159 to ensure a high occupancy of the binding site.

-

Cryo-EM Sample Preparation:

-

Apply a small volume of the protein-ligand complex to an EM grid.

-

Blot away excess liquid and rapidly plunge-freeze the grid in liquid ethane to vitrify the sample.

-

-

Data Collection: Collect a large dataset of images of the frozen particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction:

-

Use specialized software to pick individual particle images from the micrographs.

-

Classify the particles into different 2D views.

-

Reconstruct a 3D density map of the TREK-2/GI-530159 complex.

-

-

Model Building and Analysis:

-

Build an atomic model of the complex by fitting the TREK-2 amino acid sequence into the cryo-EM density map.

-

The density corresponding to the bound GI-530159 will reveal its precise location and orientation within the binding pocket.

-

Analyze the interactions between GI-530159 and the surrounding amino acid residues to understand the molecular basis of its activating effect.

-

Conclusion and Future Directions

While GI-530159 is a valuable pharmacological tool for studying TREK-2 channels and holds therapeutic promise, the exact location of its binding site remains an important unanswered question. Based on the available structural and pharmacological data for other TREK channel modulators, the fenestration sites and a cryptic allosteric pocket behind the selectivity filter are the most likely candidates.

Future research should focus on employing the experimental strategies outlined in this guide to definitively identify the GI-530159 binding site. The combination of site-directed mutagenesis with electrophysiology, photoaffinity labeling with mass spectrometry, and high-resolution structural studies using cryo-EM will be instrumental in providing a comprehensive understanding of how this potent activator modulates TREK-2 channel function. Elucidating the precise binding site will not only advance our fundamental knowledge of K2P channel pharmacology but will also pave the way for the structure-based design of next-generation TREK-2 activators with improved potency and selectivity for the treatment of pain and other neurological disorders.

References

- 1. Selective Small Molecule Activators of TREK-2 Channels Stimulate Dorsal Root Ganglion c-Fiber Nociceptor Two-Pore-Domain Potassium Channel Currents and Limit Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymodal activation of the TREK-2 K2P channel produces structurally distinct open states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GI‐530159, a novel, selective, mechanosensitive two‐pore‐domain potassium (K2P) channel opener, reduces rat dorsal root ganglion neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GI-530159 | K2P channel opener | CAS# 69563-88-8 | InvivoChem [invivochem.com]